molecular formula C8H15NO5S B1447802 Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate CAS No. 521267-18-5

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

Cat. No.: B1447802
CAS No.: 521267-18-5
M. Wt: 237.28 g/mol
InChI Key: LQCKYZKFOOSNFJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is assigned according to IUPAC rules. The nomenclature breaks down as follows:

  • Oxathiazinane : A six-membered ring containing oxygen (O), sulfur (S), and nitrogen (N) atoms at positions 1, 2, and 3, respectively.
  • 2,2-dioxo : Indicates two oxo groups attached to the sulfur atom at position 2.
  • 3-carboxylate : A tert-butyl ester group bonded to the nitrogen atom at position 3.

Alternative names include tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide and tert-butyl 2,2-dioxo-1,2λ⁶,3-oxathiazinane-3-carboxylate. The compound’s SMILES notation (CC(C)(C)OC(=O)N1CCCOS1(=O)=O) and InChIKey (LQCKYZKFOOSNFJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental validation.

Molecular Geometry and Conformational Analysis

The molecular formula C₈H₁₅NO₅S corresponds to a molar mass of 237.28 g/mol . Key geometric features include:

Property Value
Ring conformation Chair-like with axial sulfone groups
Bond angles (S=O) ~119° (consistent with sp³ hybridization)
Dihedral angle (N-C-O) 112° (influenced by tert-butyl steric effects)

The tert-butyl group induces steric strain, favoring a twisted boat conformation in the oxathiazinane ring. Density functional theory (DFT) calculations suggest that the sulfone groups adopt a pseudo-equatorial orientation to minimize electronic repulsion. Nuclear magnetic resonance (NMR) data corroborate this, showing distinct splitting patterns for protons adjacent to the sulfone and carbamate moieties.

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray crystallographic data for this compound are limited, studies on analogous N-acyl dioxathiazinanes reveal critical structural insights:

  • Unit cell parameters : Related derivatives crystallize in monoclinic systems with space group P2₁/c.
  • Hydrogen bonding : Intramolecular H-bonds between the sulfone oxygen and carboxylate groups stabilize the twisted conformation.
  • Packing motifs : van der Waals interactions between tert-butyl groups dominate the crystal lattice, reducing solubility in polar solvents.

For this compound, predicted bond lengths include:

  • S=O: 1.43 Å
  • C-N: 1.34 Å
  • C-O (ester): 1.21 Å

Comparative Analysis with Related Oxathiazinane Derivatives

Structural variations among oxathiazinane derivatives significantly impact their physicochemical properties:

Compound Substituents Key Differences
GP-2250 Tetrahydro-1,4,5-oxathiazine Five-membered ring; higher ring strain
1,2,5-Oxathiazinane No sulfone or ester groups Simpler electronic profile
5-Methyl derivative Methyl at position 5 Enhanced steric hindrance

The tert-butyl group in this compound confers greater thermal stability compared to unsubstituted analogs (e.g., 1,3,4-oxathiazinane) due to reduced ring flexibility. Additionally, the electron-withdrawing sulfone group increases electrophilicity at the nitrogen atom, making it more reactive toward nucleophiles than non-sulfonated derivatives.

In contrast, N-acyl variants (e.g., N-Boc derivatives) exhibit flattened ring conformations due to delocalization of the acyl group’s π-electrons, which alters their solubility and crystallization behavior.

Properties

IUPAC Name

tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCKYZKFOOSNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521267-18-5
Record name tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
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Biological Activity

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CAS No. 521267-18-5) has the molecular formula C8H15NO5SC_8H_{15}NO_5S and a molecular weight of approximately 237.28 g/mol. Its structure features a dioxooxathiazinane ring, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms or cells.
  • Transport Mechanisms : Research indicates that compounds with similar structures may interact with various amino acid transport systems, affecting cellular uptake and distribution in vivo. For instance, studies on related compounds have demonstrated their ability to enter gliosarcoma cells through system A amino acid transporters .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by enhancing tumor-to-normal tissue ratios in various models, potentially making it a candidate for cancer therapeutics .

Case Study 1: Antitumor Efficacy

A study investigated the uptake of related compounds in rat gliosarcoma models. The results showed that high tumor-to-brain ratios were achieved, indicating effective targeting of tumor cells while minimizing normal brain uptake . This suggests a potential therapeutic window for compounds like this compound.

CompoundTumor-to-Brain RatioUptake Mechanism
(S)-Amino Acid20:1 to 115:1System A Transport
(R)-Amino AcidHigher than (S)System A Transport

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of tert-butyl derivatives revealed that modifications to the tert-butyl group significantly affect the compound's pharmacokinetic properties. The introduction of bulky groups often increases lipophilicity but may decrease metabolic stability . This highlights the importance of optimizing substituents for desired biological activity.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, initial findings suggest:

  • Low Toxicity : Preliminary toxicity assessments indicate low acute toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
  • Potential Applications : Given its structural characteristics and preliminary biological activity data, this compound could be explored for applications in cancer therapy and other metabolic disorders.

Comparison with Similar Compounds

(a) Tert-Butyl 8,10-Dioxo-3,9-Diazaspiro[5.5]undecane-3-Carboxylate (CAS: 1043384-94-6)

  • Structure : Contains a spirocyclic system (fused 5- and 6-membered rings) with two ketone groups and two nitrogen atoms.
  • However, the larger ring system increases molecular weight compared to the oxathiazinane derivative, likely reducing solubility in polar solvents .
  • Applications : Suitable for synthesizing polycyclic amines or constrained peptidomimetics.

(b) Tert-Butyl 3,5-Dioxopiperazine-1-Carboxylate (CAS: 501127-89-5)

  • Structure : A six-membered piperazine ring with two ketone groups and a tert-butyl ester.
  • Key Differences : The absence of sulfur in the ring eliminates sulfonamide-like reactivity. The piperazine core is more basic, enabling protonation at physiological pH, which may enhance water solubility .
  • Applications : Used in peptide backbone modifications and as a precursor for diketopiperazine alkaloids.

(c) Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS: 1186654-76-1)

  • Structure : A pyrrolidine ring substituted with hydroxymethyl and methoxyphenyl groups.
  • Key Differences : The hydroxymethyl group enables hydrogen bonding, while the methoxyphenyl moiety introduces aromaticity and lipophilicity (logP ~2.5–3.0). This contrasts with the oxathiazinane derivative’s electron-deficient sulfone group, which may polarize the molecule .
  • Applications : Intermediate for chiral catalysts or glycosidase inhibitors.

Physicochemical and Reactivity Profiles

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
521267-18-5 (Target) C₈H₁₅NO₅S 253.27 Oxathiazinane, sulfone Electrophilic at sulfone; steric shielding from tert-butyl
1043384-94-6 (Spiro derivative) - ~300 (estimated) Spirocyclic, diketone Rigid structure; potential for chelation
501127-89-5 (Piperazine) C₉H₁₄N₂O₄ 226.22 Piperazine, diketone Basic nitrogen sites; prone to ring-opening
1186654-76-1 (Pyrrolidine) C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl Hydrogen bonding; chiral resolution utility

Preparation Methods

Starting Materials and Reagents

  • Amino Alcohol Precursors: Suitable amino alcohols serve as starting points for ring closure.

  • Sulfur Oxidants: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used to oxidize sulfur to the sulfone state.

  • tert-Butyl Protecting Agents: tert-Butyl chloroformate or tert-butanol under acidic catalysis is employed to introduce the tert-butyl ester group.

Stepwise Synthetic Procedure

Step Description Typical Reagents/Conditions Notes
1 Cyclization to form oxathiazinane ring Intramolecular nucleophilic substitution or condensation from amino alcohol precursors Requires controlled temperature and solvent choice (e.g., dichloromethane)
2 Oxidation of sulfur to sulfone m-CPBA or H2O2, often at 0°C to room temperature Ensures complete oxidation to 2,2-dioxide form; reaction monitored by TLC
3 Esterification to tert-butyl ester Treatment with tert-butyl chloroformate or Boc anhydride in presence of base (e.g., triethylamine) Protects the carboxyl group, facilitating purification and stability
4 Purification Column chromatography or recrystallization Yields high-purity compound suitable for research use

Comparative Notes on Related Compounds

A structurally similar compound, tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazinane-3-carboxylate, has been synthesized using analogous methods with stereochemical control, indicating the versatility of the oxathiazinane scaffold synthesis.

Summary Table of Preparation Methods

Preparation Aspect Details
Ring Formation Cyclization from amino alcohol precursors
Sulfur Oxidation m-CPBA or H2O2 oxidation to sulfone
Esterification tert-Butyl chloroformate or Boc anhydride
Reaction Conditions Typically 0°C to room temperature, inert atmosphere
Purification Chromatography or recrystallization
Storage Sealed, dry, 2-8°C
Yield Moderate to high, dependent on conditions

Q & A

Q. Methodological Approach :

  • NMR Analysis :
    • ¹H NMR : Expect signals at δ 1.45 ppm (t-Bu group) and δ 4.2–5.1 ppm (oxathiazinane ring protons) .
    • ¹³C NMR : Confirm the carbonyl (C=O) peak near δ 170 ppm and sulfone (SO₂) carbons at δ 110–120 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor < 0.05 and hydrogen-bonding networks stabilizing the bicyclic structure .

What safety protocols are critical for handling this compound, given its reactive functional groups?

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent moisture absorption and oxidation .
  • Handling : Use explosion-proof equipment and grounded metal containers during transfers (analogous to tert-butyl hydroperoxide protocols) .
  • Decomposition : Avoid strong acids/bases to prevent sulfone group degradation; neutralize waste with dilute sodium bicarbonate .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for nucleophilic attacks at the sulfone or carboxylate groups .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using AMBER or GROMACS .
  • Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

What strategies resolve contradictions in reaction outcomes when this compound is used in multi-step syntheses?

Case Study : If unexpected byproducts form during amide coupling:

  • Diagnostic Tools :
    • LC-MS to detect intermediates (e.g., tert-butyl deprotection products).
    • Variable-temperature NMR to identify temperature-sensitive intermediates .
  • Adjustments :
    • Replace EDCl/HOBt coupling agents with DCC/DMAP to reduce side reactions .
    • Monitor pH to avoid premature ring-opening of the oxathiazinane moiety .

How does this compound compare to analogous oxazine derivatives in medicinal chemistry applications?

Q. Comparative Analysis :

  • Bioactivity : The sulfone group enhances hydrogen-bonding capacity compared to oxazine derivatives, improving binding to serine proteases (e.g., thrombin inhibitors) .
  • Stability : The tert-butyl ester increases steric protection against esterases, prolonging half-life in vitro (see IC₅₀ data for similar compounds in ).
  • Synthetic Versatility : The oxathiazinane ring undergoes regioselective ring-opening with amines, enabling diverse pharmacophore modifications .

What experimental design principles ensure reproducibility in studies involving this compound?

Q. Best Practices :

  • Control Experiments : Include blank reactions (without catalyst) and internal standards (e.g., triphenylmethane) for yield quantification .
  • Data Reporting :
    • Purity: ≥95% (HPLC, λ = 254 nm) .
    • Melting Point: 120–122°C (corrected, open capillary) .
  • Collaborative Validation : Cross-validate spectral data with open-access databases (e.g., PubChem CID 521267-18-5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

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